![molecular formula C12H14BrN3O2 B2820563 叔丁基(5-溴咪唑并[1,2-a]吡啶-2-基)甲酸酯 CAS No. 1935349-92-0](/img/structure/B2820563.png)

叔丁基(5-溴咪唑并[1,2-a]吡啶-2-基)甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

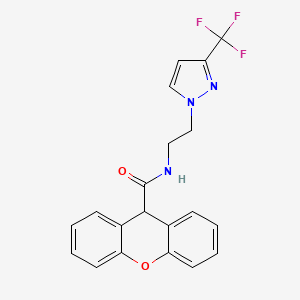

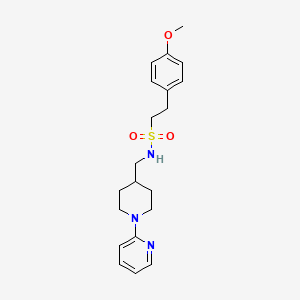

“tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1935349-92-0 . It has a molecular weight of 312.17 . The compound is an off-white solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for the compound is 1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” are not available, similar compounds have been synthesized via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The compound is an off-white solid with a molecular weight of 312.17 . It is stored at room temperature .科学研究应用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Treatment of Piroplasm Infection

Imidazo[1,2-a]pyridine has shown potent activity against a wide spectrum of infectious agents . It has been found to inhibit the growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, in a dose-dependent manner . The efficacy of imidazo[1,2-a]pyridine was higher against B. bigemina compared to the positive-control diminazene aceturate (DA) .

Combination Therapy for Bovine Babesia

When coupled with DA at 0.75 or 0.50 IC 50, a high concentration (0.75 IC 50) of imidazo[1,2-a]pyridine produced additive suppression of B. bovis growth . This suggests that imidazo[1,2-a]pyridine/DA could be a promising combination therapy for the treatment of B. bovis .

Long-lasting Inhibitory Effect

Imidazo[1,2-a]pyridine has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment . This property makes it a potential candidate for long-term treatment strategies.

5. Nickel (0) Catalyzed Dehydrogenative [4+2] Cycloaddition Imidazo[1,2-a]pyridine compounds can be used in nickel (0) catalyzed dehydrogenative [4+2] cycloaddition with 1,3-butadienes and nitriles to produce variedly substituted pyridine . This reaction is useful in the synthesis of complex organic molecules.

Drug Discovery Research

Imidazo[1,2-a]pyridine compounds are being extensively used in drug discovery research for infectious diseases . Their wide range of applications in medicinal chemistry makes them a valuable tool in the development of new therapeutic agents.

安全和危害

作用机制

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The boc group (tert-butyl carbamate) is known to play a pivotal role in the synthesis of multifunctional targets . It is used for the protection of amino functions, which can accommodate two such groups . This dual protection of amines and amides by Boc groups is significant in the synthesis and properties of the compound .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is known to interact with various biochemical pathways, depending on the specific targets of the compound .

Result of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have been shown to exhibit significant activity against various diseases, including tuberculosis .

属性

IUPAC Name |

tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETVWHXKIRPRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)